molecular formula C31H44O9 B1235752 Bovoside CAS No. 11028-14-1

Bovoside

Cat. No.: B1235752
CAS No.: 11028-14-1
M. Wt: 560.7 g/mol
InChI Key: LXOINSCDOVUREI-GQCTYLIASA-N
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Description

Bovoside, specifically referred to as this compound A, is a naturally occurring bufadienolide (a class of cardioactive steroids) isolated from Bowiea volubilis, a plant native to South Africa and other regions of East Africa . Its molecular formula is C₃₁H₄₄O₉, with a molecular weight of 560.7 g/mol . Structurally, this compound A features a characteristic bufadienolide backbone with an aldehyde group at the C-19 position, which contributes to its instability in solution due to oxidation susceptibility .

Properties

CAS No.

11028-14-1

Molecular Formula

C31H44O9

Molecular Weight

560.7 g/mol

IUPAC Name

3-[(E)-7-hydroperoxyperoxyhept-5-enoxy]-14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C31H44O9/c1-29-14-12-26-27(31(29,34)16-13-25(29)22-7-10-28(33)37-20-22)9-8-23-19-24(11-15-30(23,26)21-32)36-17-5-3-2-4-6-18-38-40-39-35/h4,6-7,10,20-21,23-27,34-35H,2-3,5,8-9,11-19H2,1H3/b6-4+

InChI Key

LXOINSCDOVUREI-GQCTYLIASA-N

SMILES

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5C3(CCC(C5)OCCCCC=CCOOOO)C=O

Isomeric SMILES

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5C3(CCC(C5)OCCCC/C=C/COOOO)C=O

Canonical SMILES

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5C3(CCC(C5)OCCCCC=CCOOOO)C=O

Synonyms

bovoside

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Activity

Bovoside A exhibits potent cardioactivity by inhibiting Na,K-ATPase, a mechanism shared with other bufadienolides like digitoxin and strophanthin . This inhibition increases intracellular calcium levels, enhancing myocardial contractility and cardiac output. Historically, this compound A was compared to strophanthin in terms of rapid onset and cumulative effects, though it is less persistent than digitoxin .

Comparison with Similar Compounds

Bufadienolides and cardenolides (e.g., digitoxin) share structural and functional similarities but differ in key pharmacological and chemical properties. Below is a detailed comparison of this compound A with related compounds.

Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Source Organism
This compound A C₃₁H₄₄O₉ 560.7 C-19 aldehyde, bufadienolide backbone Bowiea volubilis
Bovogenin A C₂₄H₃₂O₄ 384.5 Lacks glycoside moiety; keto group at C-3 Bowiea volubilis
Glucothis compound A C₃₇H₅₄O₁₄ 723.8 Glucose moiety at C-3 hydroxyl Bowiea volubilis
Digitoxin C₄₁H₆₄O₁₃ 780.9 Cardenolide backbone; trisaccharide chain Digitalis purpurea
Strophanthin-K C₃₆H₅₄O₁₂ 728.8 Lactone ring; rapid-acting cardiotonic Strophanthus kombé

Pharmacological Activity

  • This compound A vs. Bovogenin A : Bovogenin A lacks the glycoside group, reducing its solubility and bioavailability compared to this compound A .
  • This compound A vs. Digitoxin : Digitoxin’s longer half-life (7 days vs. hours for this compound A) makes it suitable for chronic heart failure, whereas this compound A’s rapid action aligns with acute applications .
  • This compound A vs. Strophanthin : Both act rapidly, but strophanthin is more stable and less cumulative, reducing toxicity risks .

Toxicity Profiles

Compound LD₅₀ (Animal Model) Clinical Toxicity Symptoms
This compound A 0.13 mg/kg (cat) Vomiting, arrhythmia, visual disturbances, coma
Digitoxin 0.2 mg/kg (human, oral) Nausea, hyperkalemia, ventricular tachycardia
Strophanthin-K 0.15 mg/kg (rat) Acute cardiac arrest, respiratory paralysis

Analytical Characterization

This compound A has been characterized using ESI+ mass spectrometry , revealing distinct fragmentation patterns compared to synthetic derivatives like bovosidol A . This method also differentiates this compound A from co-occurring compounds like bovoruboside (structure uncertain) and glucothis compound A .

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